molecular formula C14H17N5O6 B11553760 (3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-nitrophenyl)butanamide

(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-nitrophenyl)butanamide

Cat. No.: B11553760
M. Wt: 351.31 g/mol
InChI Key: BVZDOWIEMCAALZ-RQZCQDPDSA-N
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Description

(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-NITROPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, carbamoyl, formamido, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-NITROPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Formation of the butanamide backbone: This step involves the reaction of appropriate starting materials under controlled conditions to form the butanamide structure.

    Introduction of the nitrophenyl group: This step involves the nitration of an aromatic ring, followed by its attachment to the butanamide backbone.

    Addition of the hydroxyl and carbamoyl groups: These functional groups are introduced through reactions such as esterification, amidation, or carbamoylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-NITROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the nitro group may yield an amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science: It may be used in the development of advanced materials with specific properties.

Biology

    Biochemical Studies: The compound may be used to study enzyme interactions and biochemical pathways.

    Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound may have potential therapeutic applications due to its unique chemical structure.

    Diagnostic Tools: It may be used in the development of diagnostic assays and imaging agents.

Industry

    Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other chemicals.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-NITROPHENYL)BUTANAMIDE: This compound shares structural similarities with other nitrophenyl-substituted butanamides.

    (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-AMINOPHENYL)BUTANAMIDE: Similar structure but with an amino group instead of a nitro group.

    (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHOXYPHENYL)BUTANAMIDE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The uniqueness of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-NITROPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H17N5O6

Molecular Weight

351.31 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N'-[(E)-[4-(3-nitroanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C14H17N5O6/c1-9(17-18-14(23)13(22)15-5-6-20)7-12(21)16-10-3-2-4-11(8-10)19(24)25/h2-4,8,20H,5-7H2,1H3,(H,15,22)(H,16,21)(H,18,23)/b17-9+

InChI Key

BVZDOWIEMCAALZ-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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